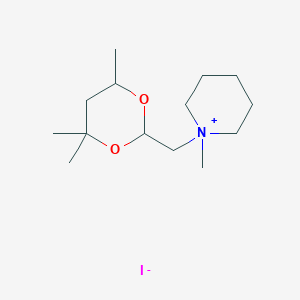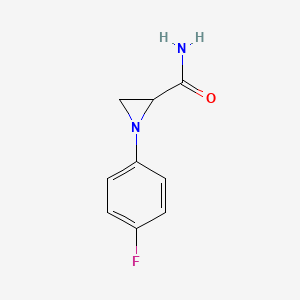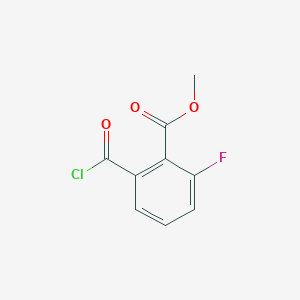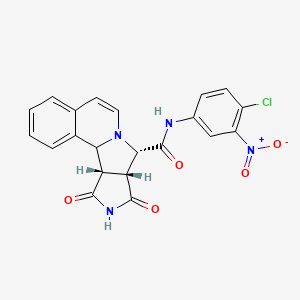
C14H28Ino2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C14H28Ino2 is a chemical of interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C14H28Ino2 involves several steps, including the selection of appropriate starting materials and reaction conditions. Common synthetic routes include:
Condensation Reactions: These reactions typically involve the combination of smaller molecules to form the desired compound.
Catalytic Hydrogenation: This method involves the addition of hydrogen to unsaturated bonds in the presence of a catalyst.
Oxidation-Reduction Reactions: These reactions involve the transfer of electrons between molecules, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of This compound often involves large-scale chemical processes, including:
Batch Reactors: These reactors allow for the controlled synthesis of the compound in large quantities.
Continuous Flow Reactors: These reactors enable the continuous production of the compound, ensuring a steady supply for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
C14H28Ino2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.
Substitution: In these reactions, one functional group in the compound is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Including transition metal catalysts like palladium and platinum.
Major Products Formed
The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
C14H28Ino2: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for investigating cellular mechanisms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of C14H28Ino2 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
C14H28Ino2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Tetradecanoic Acid (C14H28O2): Known for its use in the production of surfactants and lubricants.
Myristic Acid (C14H28O2): Commonly found in fats and oils, used in the production of soaps and cosmetics.
Heptyl Heptanoate (C14H28O2): Used as a flavoring agent and in the production of fragrances.
The unique properties of This compound make it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C14H28INO2 |
|---|---|
Molekulargewicht |
369.28 g/mol |
IUPAC-Name |
1-methyl-1-[(4,4,6-trimethyl-1,3-dioxan-2-yl)methyl]piperidin-1-ium;iodide |
InChI |
InChI=1S/C14H28NO2.HI/c1-12-10-14(2,3)17-13(16-12)11-15(4)8-6-5-7-9-15;/h12-13H,5-11H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FRANSXUOLJQMFP-UHFFFAOYSA-M |
Kanonische SMILES |
CC1CC(OC(O1)C[N+]2(CCCCC2)C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]-2-iodobenzamide](/img/structure/B12633186.png)


![1-(3-Azabicyclo[3.1.0]hexan-1-yl)ethan-1-one](/img/structure/B12633202.png)

![Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B12633213.png)
![2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde](/img/structure/B12633220.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(pyridin-4-ylmethyl)ethanediamide](/img/structure/B12633221.png)
![[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12633228.png)

![N-[5-(5-hydroxy-6-oxo-1H-pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12633237.png)


